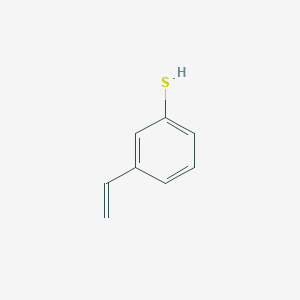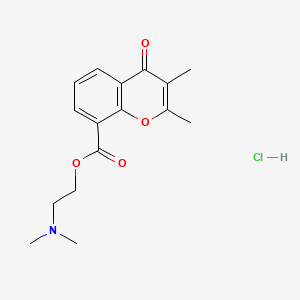![molecular formula C40H80O4S2Sn B14468191 Dibutyltinbis[2-(myristoyloxy)ethylmercaptide] CAS No. 67859-65-8](/img/structure/B14468191.png)
Dibutyltinbis[2-(myristoyloxy)ethylmercaptide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyltinbis[2-(myristoyloxy)ethylmercaptide] is an organotin compound that has garnered interest due to its unique chemical properties and potential applications in various fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyltinbis[2-(myristoyloxy)ethylmercaptide] typically involves the reaction of dibutyltin oxide with 2-(myristoyloxy)ethyl mercaptan under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves heating the reactants in a suitable solvent, such as toluene, and using a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Dibutyltinbis[2-(myristoyloxy)ethylmercaptide] follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyltinbis[2-(myristoyloxy)ethylmercaptide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutyltin oxide and other oxidation products.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The mercaptide groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields dibutyltin oxide, while reduction can produce dibutyltin hydride.
Wissenschaftliche Forschungsanwendungen
Dibutyltinbis[2-(myristoyloxy)ethylmercaptide] has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of polymers and other materials, where it acts as a stabilizer and catalyst.
Wirkmechanismus
The mechanism of action of Dibutyltinbis[2-(myristoyloxy)ethylmercaptide] involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can inhibit or activate specific pathways, leading to changes in cellular function. The exact molecular targets and pathways involved are still under investigation, but it is believed that the mercaptide groups play a crucial role in its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibutyltin dilaurate
- Dibutyltin diacetate
- Dibutyltin bis(2-ethylhexanoate)
Uniqueness
Dibutyltinbis[2-(myristoyloxy)ethylmercaptide] is unique due to its specific mercaptide ligands, which impart distinct chemical and biological properties. Compared to other dibutyltin compounds, it offers improved stability and reactivity, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
67859-65-8 |
|---|---|
Molekularformel |
C40H80O4S2Sn |
Molekulargewicht |
807.9 g/mol |
IUPAC-Name |
2-[dibutyl(2-tetradecanoyloxyethylsulfanyl)stannyl]sulfanylethyl tetradecanoate |
InChI |
InChI=1S/2C16H32O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-16(17)18-14-15-19;2*1-3-4-2;/h2*19H,2-15H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
LMCMMILYPGHPSE-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OCCS[Sn](CCCC)(CCCC)SCCOC(=O)CCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14468110.png)
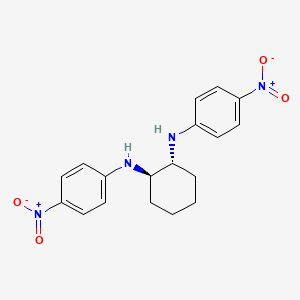
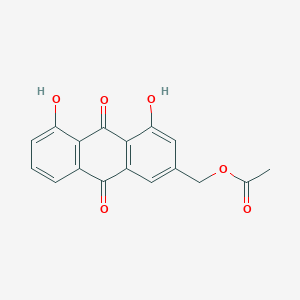
![6-Nitro-1-(trimethylsilyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14468153.png)
![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate](/img/structure/B14468157.png)
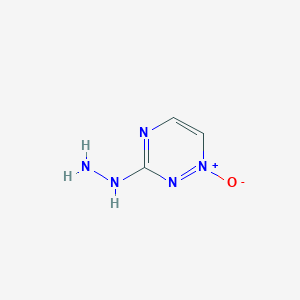

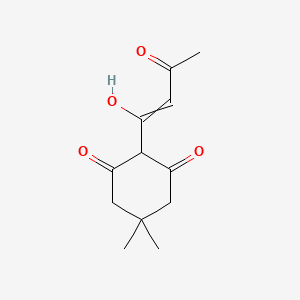
![Bis[1-(naphthalen-1-yl)ethylidene]hydrazine](/img/structure/B14468188.png)
![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,3]oxazolidine]](/img/structure/B14468196.png)
